molecular formula C3H9N3Sn B072298 Azidotrimethyltin(IV) CAS No. 1118-03-2

Azidotrimethyltin(IV)

Cat. No. B072298
CAS RN: 1118-03-2
M. Wt: 205.83 g/mol
InChI Key: OSJRGDBEYARHLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azidotrimethyltin(IV) and related compounds typically involves the reaction of organotin(IV) precursors with azide sources. For example, the synthesis of triphenyltin(IV) compounds involves the reaction of azo-carboxylic acid ligands with triphenyltin(IV) hydroxide, showcasing a method that might be adaptable for synthesizing azidotrimethyltin(IV) by substituting the appropriate azide source and methyltin precursor (Debnath et al., 2021).

Molecular Structure Analysis

The molecular structure of azidotrimethyltin(IV) and similar compounds has been extensively studied using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies reveal the coordination geometry around the tin atom and how it is affected by the substituents. For instance, compounds with organotin(IV) structures often display coordination geometries that can range from tetrahedral to trigonal bipyramidal, depending on the nature of the ligands involved and the specific organotin(IV) compound under examination (Roy et al., 2016).

Chemical Reactions and Properties

Azidotrimethyltin(IV) participates in various chemical reactions, leveraging the reactivity of the azido group. These reactions can include nucleophilic substitution, where the azido group is replaced by other nucleophiles, or redox reactions, where the azido group can act as an electron acceptor. The chemical properties of azidotrimethyltin(IV) are significantly influenced by the presence of the azido group, which imparts a higher degree of reactivity compared to other organotin(IV) compounds.

Physical Properties Analysis

The physical properties of azidotrimethyltin(IV), such as melting point, boiling point, and solubility, are determined by its molecular structure. Organotin compounds, in general, have physical properties that vary widely depending on their molecular weight, the nature of their ligands, and their overall molecular geometry. These properties are crucial for determining the conditions under which these compounds can be handled and used in applications.

Chemical Properties Analysis

The chemical properties of azidotrimethyltin(IV), including its stability, reactivity, and interactions with other chemicals, are defined by both the organotin core and the azido functional group. The azido group is known for its ability to participate in click chemistry reactions, making azidotrimethyltin(IV) a valuable compound for synthesizing more complex molecules. Additionally, the organotin part of the molecule can engage in catalytic activities, further expanding the compound's utility in chemical synthesis.

Scientific Research Applications

  • AZT in AIDS Treatment : AZT was examined in several dose regimens in patients with AIDS or AIDS-related complex (ARC), showing therapeutic effects including increases in circulating helper-inducer T lymphocytes, positive delayed type hypersensitivity skin test reactions during treatment, clearance of chronic fungal nailbed infections, and overall clinical improvements (Yarchoan et al., 1986).

  • AZT's Effect on DNA Repair and Cell Growth : AZT is known to inhibit UV-induced DNA strand-break rejoining and mitogen-stimulated growth of lymphocytes, showing inhibitory effects at therapeutic concentrations (Munch‐Petersen, 1988).

  • Drug Binding and Interaction with Human Serum Albumin : AZT's interaction with human serum albumin (HSA) has implications in its mechanism of action, distribution, and interaction in multi-drug therapy, with identification of a new drug-binding subsite on HSA (Zhu et al., 2008).

  • AZT Induced Toxicity and Genotoxicity : AZT has been shown to cause tumors in mice exposed as adults or in utero, raising concerns about its genotoxicity and carcinogenicity. AZT is incorporated into DNA in a dose-related manner and increases mutant frequencies, indicating a role in genotoxicity. Moreover, most AZT-induced mutants were attributable to loss of heterozygosity (LOH), which is significant in human carcinogenesis (Meng et al., 2000).

  • Oxidative Damage and Cardiac Toxicity of AZT : AZT causes oxidative damage to heart mitochondria, increasing oxidative stress which may play an important role in the cardiotoxicity of the drug. Supranutritional doses of antioxidant vitamins C and E have been shown to protect against signs of mitochondrial oxidative stress (de la Asunción et al., 2004).

Safety And Hazards

Azidotrimethyltin(IV) is classified as a dangerous good for transport and may be subject to additional shipping charges . It has hazard statements H300, H310, H330, and H410 . This means it is fatal if swallowed, harmful in contact with skin, fatal if inhaled, and very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

azido(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJRGDBEYARHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408376
Record name Azidotrimethyltin(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azidotrimethyltin(IV)

CAS RN

1118-03-2
Record name Azidotrimethylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azidotrimethyltin(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azido(trimethyl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azidotrimethyltin(IV)

Citations

For This Compound
1
Citations
K Hemalatha, G Madhumitha - European Journal of Medicinal Chemistry, 2016 - Elsevier
Dihydroquinazolinones is an important core structure reported with a wide variety of pharmacological activities. They are capable of undergoing various transformations because of its …
Number of citations: 32 www.sciencedirect.com

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